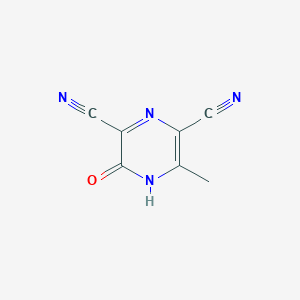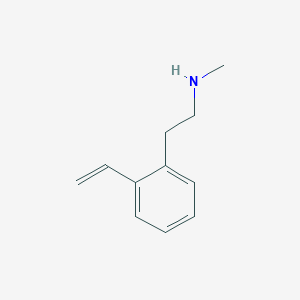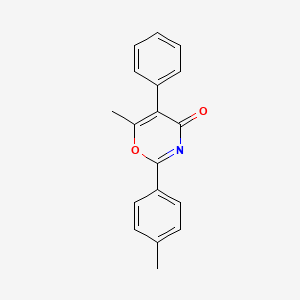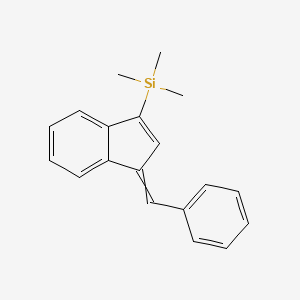
4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate is an organic compound with a complex structure that includes a decyloxy group, multiple ethoxy groups, and a butanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a decyloxy-substituted benzene derivative as the starting material. The synthetic route may include:
Etherification: Introduction of the decyloxy group via a Williamson ether synthesis.
Esterification: Formation of the butanoate ester through a reaction with butanoic acid or its derivatives.
Ethoxylation: Addition of ethoxy groups using ethylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process would be optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymatic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzaldehyde: Shares the decyloxy group but differs in the aldehyde functionality.
4-(Decyloxy)benzoic acid: Contains a carboxylic acid group instead of the oxobutanoate moiety.
Uniqueness
4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate is unique due to its combination of multiple ethoxy groups and the oxobutanoate structure, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
89434-65-1 |
|---|---|
Molecular Formula |
C22H41O8- |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
4-decoxy-2,2,3,3-tetraethoxy-4-oxobutanoate |
InChI |
InChI=1S/C22H42O8/c1-6-11-12-13-14-15-16-17-18-26-20(25)22(29-9-4,30-10-5)21(19(23)24,27-7-2)28-8-3/h6-18H2,1-5H3,(H,23,24)/p-1 |
InChI Key |
LQHQQOVSXCJVSF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(C(C(=O)[O-])(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)




![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)




![N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide](/img/structure/B14382714.png)

